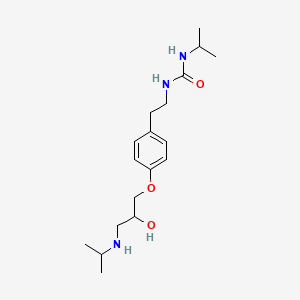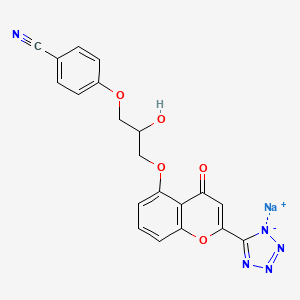
Cromitrile sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cromitrile sodium is a chemical compound with the molecular formula C20H14N5O5.Na and a molecular weight of 427.3454 g/mol . It is known for its antiallergic properties and has been shown to possess bronchodilator and anti-inflammatory activities . The compound is a monosodium salt of benzonitrile, specifically 4-(2-hydroxy-3-((4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-5-yl)oxy)propoxy)benzonitrile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cromitrile sodium involves several steps. The starting material is typically a benzonitrile derivative, which undergoes a series of reactions including hydroxylation, etherification, and nitrile formation. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same synthetic routes but optimized for large-scale production. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Cromitrile sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted benzonitrile compounds .
Aplicaciones Científicas De Investigación
Cromitrile sodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its antiallergic, bronchodilator, and anti-inflammatory properties, making it a candidate for treating asthma and other allergic conditions.
Mecanismo De Acción
Cromitrile sodium exerts its effects primarily through the inhibition of mast cell degranulation, which prevents the release of histamine and other inflammatory mediators . This action is mediated by its interaction with G-protein coupled receptors, specifically GPR35, which modulates signaling via the Gi pathway . The compound’s bronchodilator effect is attributed to its ability to relax smooth muscle cells in the airways .
Comparación Con Compuestos Similares
Similar Compounds
Disodium cromoglycate: Shares similar antiallergic properties and is also a mast cell stabilizer.
Nedocromil sodium: Another mast cell stabilizer with comparable or higher efficacy in clinical settings.
Uniqueness
Cromitrile sodium is unique due to its specific molecular structure, which allows it to interact with GPR35 receptors, a mechanism not shared by all similar compounds . This unique interaction contributes to its distinct pharmacological profile and therapeutic potential .
Propiedades
Número CAS |
53736-52-0 |
|---|---|
Fórmula molecular |
C20H14N5NaO5 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
sodium;4-[2-hydroxy-3-[4-oxo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)chromen-5-yl]oxypropoxy]benzonitrile |
InChI |
InChI=1S/C20H15N5O5.Na/c21-9-12-4-6-14(7-5-12)28-10-13(26)11-29-16-2-1-3-17-19(16)15(27)8-18(30-17)20-22-24-25-23-20;/h1-8,13,26H,10-11H2,(H,22,23,24,25,27);/q;+1/p-1 |
Clave InChI |
DRMAOJOMESIGKD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C(=C1)OCC(COC3=CC=C(C=C3)C#N)O)C(=O)C=C(O2)C4=NN=N[N-]4.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


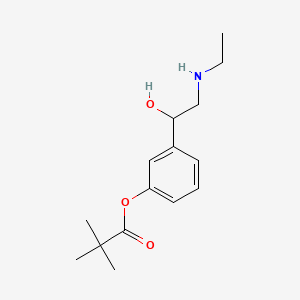
![[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3Z)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784658.png)
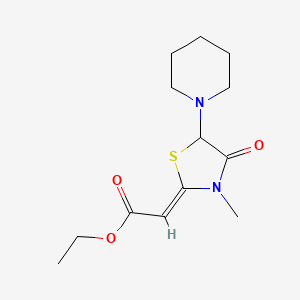
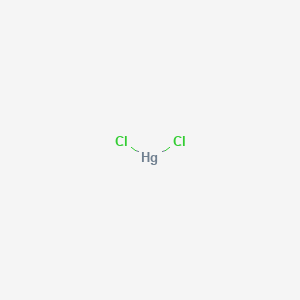
![1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B10784685.png)
![[(10R,13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784687.png)
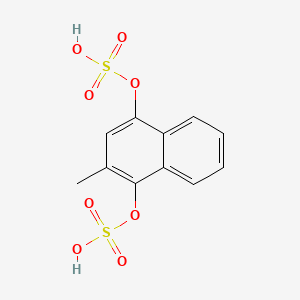
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)
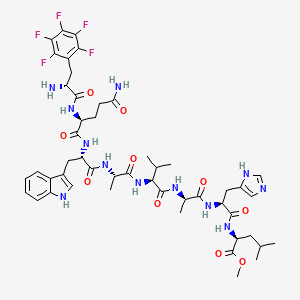
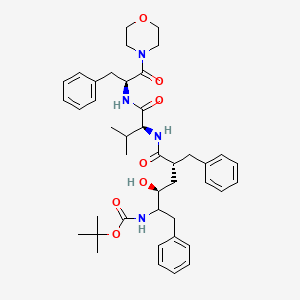
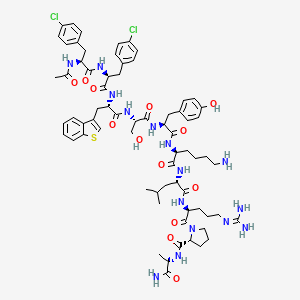
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784750.png)
![tert-butyl N-[5-benzyl-3-hydroxy-6-[[3-methyl-1-[(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B10784756.png)
